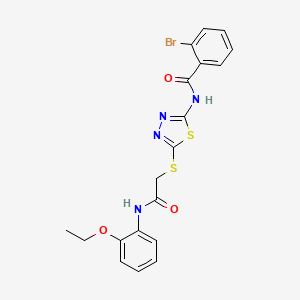![molecular formula C18H28I2O4 B12459190 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane](/img/structure/B12459190.png)
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane is a complex organic compound characterized by its unique structure, which includes two peroxy groups and multiple iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane typically involves multiple steps, starting from simpler precursors. One common route involves the iodination of 2-methylbut-3-yn-2-ol to form 4-iodo-2-methylbut-3-yn-2-ol . This intermediate is then subjected to peroxidation reactions under controlled conditions to introduce the peroxy groups .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane can undergo various chemical reactions, including:
Oxidation: The peroxy groups can participate in oxidation reactions, potentially forming new oxygen-containing products.
Substitution: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction: The compound can be reduced to remove the peroxy groups, yielding different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or organic peroxides can be used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated compounds, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialized materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane exerts its effects involves its reactive peroxy groups and iodine atoms. These functional groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-iodo-2-methylbut-3-yn-2-ol: A precursor in the synthesis of the target compound.
2-(4-iodo-2-methylbut-3-yn-2-yl)oxyethanol: Another iodine-containing compound with similar reactivity.
(2-Methylbut-3-yn-2-yl)benzene: A structurally related compound used in various chemical applications.
Uniqueness
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane is unique due to its dual peroxy groups and multiple iodine atoms, which confer distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C18H28I2O4 |
|---|---|
Poids moléculaire |
562.2 g/mol |
Nom IUPAC |
2,5-bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane |
InChI |
InChI=1S/C18H28I2O4/c1-15(2,21-23-17(5,6)11-13-19)9-10-16(3,4)22-24-18(7,8)12-14-20/h9-10H2,1-8H3 |
Clé InChI |
BUAWPKKRYCLQRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(C)(C)OOC(C)(C)C#CI)OOC(C)(C)C#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459110.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12459135.png)
![N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline](/img/structure/B12459140.png)
![6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12459143.png)
![N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)prop-2-enamide; bis(butenedioic acid)](/img/structure/B12459151.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12459164.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12459165.png)
![5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B12459167.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B12459168.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12459174.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B12459176.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459199.png)
